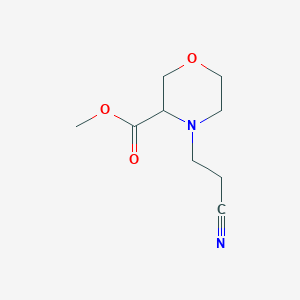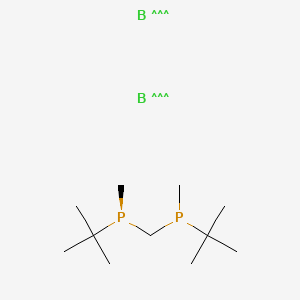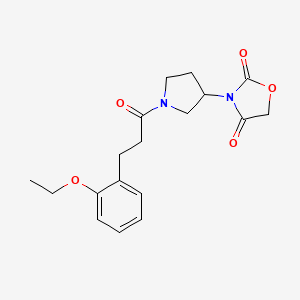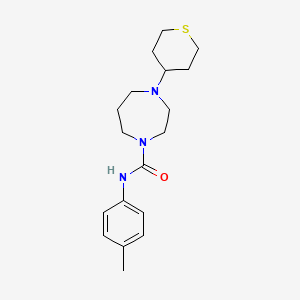
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide, also known as TTP488, is a small molecule that has been studied for its potential therapeutic uses in various diseases. It was originally developed as an inhibitor of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in the pathogenesis of many chronic diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide' involves the reaction of p-toluidine with succinic anhydride to form N-(p-tolyl)succinimide, which is then reacted with tetrahydro-2H-thiopyran-4-carboxylic acid to form 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide. This intermediate is then reduced with sodium borohydride to form the desired compound.
Starting Materials
p-toluidine, succinic anhydride, tetrahydro-2H-thiopyran-4-carboxylic acid, sodium borohydride
Reaction
Step 1: p-toluidine is reacted with succinic anhydride in the presence of a catalyst such as pyridine to form N-(p-tolyl)succinimide., Step 2: N-(p-tolyl)succinimide is then reacted with tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide., Step 3: The intermediate 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form the desired compound 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide.
作用机制
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide works by inhibiting the receptor for advanced glycation end products (RAGE), a protein that is involved in many pathological processes. RAGE is expressed on the surface of many cell types, including neurons, endothelial cells, and immune cells. When RAGE is activated by its ligands, such as advanced glycation end products (AGEs), it triggers a cascade of signaling events that lead to inflammation, oxidative stress, and cell death.
By inhibiting RAGE, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce the harmful effects of RAGE activation in various diseases. For example, in Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce the accumulation of amyloid beta by inhibiting the interaction between RAGE and amyloid beta. In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce inflammation and oxidative stress by inhibiting the interaction between RAGE and its ligands. In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can inhibit tumor growth and metastasis by inhibiting the expression of RAGE.
生化和生理效应
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects in various diseases. In Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the accumulation of amyloid beta and improve cognitive function in animal models. In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce inflammation and oxidative stress and improve glucose metabolism in animal models. In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for RAGE. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can be easily synthesized in the lab using standard organic chemistry techniques, and its small size allows it to penetrate cells and tissues more easily than larger molecules. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide is also highly specific for RAGE, which reduces the risk of off-target effects.
However, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide also has some limitations for lab experiments. One limitation is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
未来方向
There are several future directions for the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide. One direction is the development of more potent analogs of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide that can achieve therapeutic effects at lower concentrations. Another direction is the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide in combination with other therapies, such as anti-amyloid drugs in Alzheimer's disease or chemotherapy in cancer. Finally, the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide in human clinical trials will be necessary to determine its safety and efficacy in humans.
科学研究应用
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic uses in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the accumulation of amyloid beta, a protein that forms plaques in the brain and is thought to contribute to the development of the disease. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential to reduce inflammation and oxidative stress, two processes that contribute to the development of complications associated with the disease. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of diabetes.
In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential to inhibit the growth and metastasis of cancer cells. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the expression of RAGE, a protein that is overexpressed in many types of cancer and is thought to contribute to tumor growth and metastasis.
属性
IUPAC Name |
N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-15-3-5-16(6-4-15)19-18(22)21-10-2-9-20(11-12-21)17-7-13-23-14-8-17/h3-6,17H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILQVQRSHVNEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
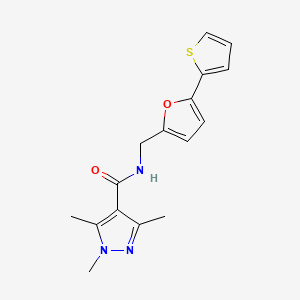
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)
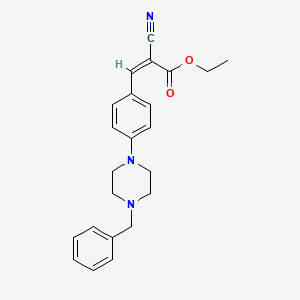
![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
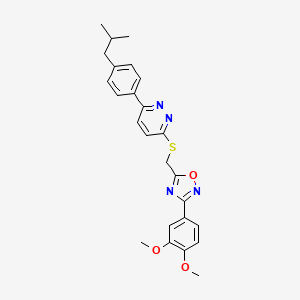
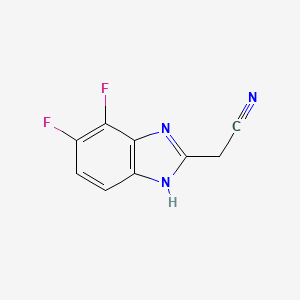
![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)
